![molecular formula C8H12 B14583694 (1R)-Bicyclo[3.2.1]oct-2-ene CAS No. 61617-43-4](/img/structure/B14583694.png)
(1R)-Bicyclo[3.2.1]oct-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-Bicyclo[321]oct-2-ene is an organic compound that belongs to the class of bicyclic compounds It is characterized by a bicyclo[321]octane skeleton with a double bond at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Bicyclo[3.2.1]oct-2-ene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride, under controlled conditions, yields the desired bicyclic compound. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(1R)-Bicyclo[3.2.1]oct-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated bicyclic compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (for epoxidation) and osmium tetroxide (for dihydroxylation).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bond.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Major Products Formed
Epoxides: Formed through epoxidation reactions.
Diols: Result from dihydroxylation reactions.
Halogenated Compounds: Produced through halogenation reactions.
科学的研究の応用
(1R)-Bicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of (1R)-Bicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets through its double bond and bicyclic structure. The compound can participate in various chemical reactions, forming intermediates that interact with specific pathways. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with a similar structure but different ring size.
Bicyclo[3.3.1]non-2-ene: A larger bicyclic compound with an additional carbon atom in the ring system.
Uniqueness
(1R)-Bicyclo[3.2.1]oct-2-ene is unique due to its specific ring size and the position of the double bond, which confer distinct chemical properties and reactivity. Its structural features make it a valuable compound for various synthetic and industrial applications.
特性
CAS番号 |
61617-43-4 |
|---|---|
分子式 |
C8H12 |
分子量 |
108.18 g/mol |
IUPAC名 |
(1R)-bicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C8H12/c1-2-7-4-5-8(3-1)6-7/h1-2,7-8H,3-6H2/t7-,8?/m1/s1 |
InChIキー |
YEHSTKKZWWSIMD-GVHYBUMESA-N |
異性体SMILES |
C1CC2CC=C[C@H]1C2 |
正規SMILES |
C1CC2CC1CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583621.png)
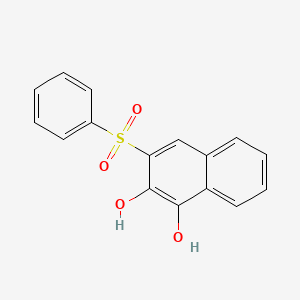
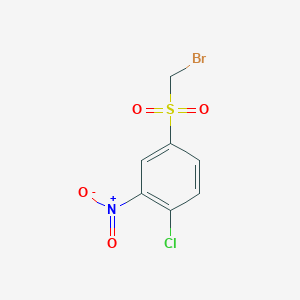

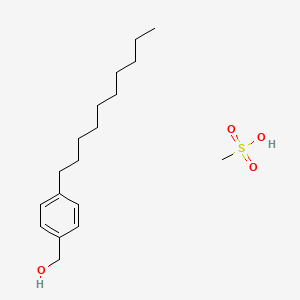
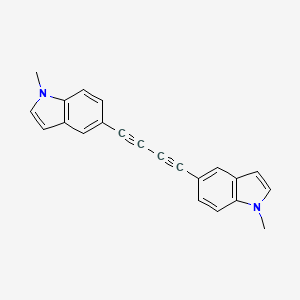
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)
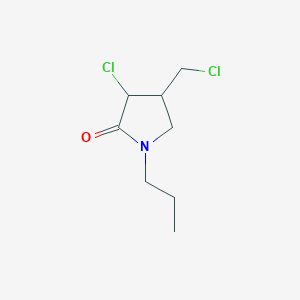
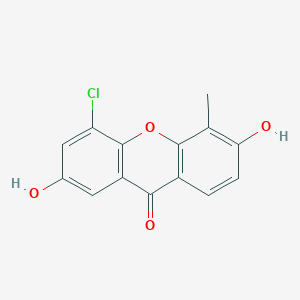
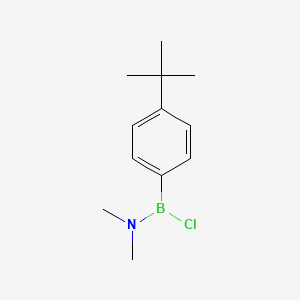
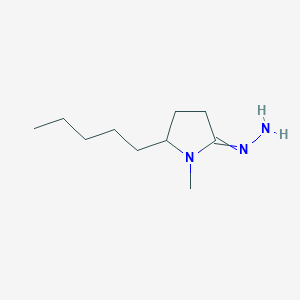
![2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate](/img/structure/B14583679.png)
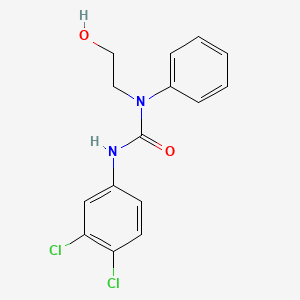
![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)
